1-辛基-4-乙烯基苯

描述

Synthesis Analysis

The synthesis of a range of methylated and non-methylated triazacyclododecane derivatives featuring the unsymmetrical incorporation of a 4-vinylbenzene side-arm is reported . The synthesis of 1-Octyl-4-vinylbenzene is typically produced in a laboratory setting through the reaction of benzene and 1-chlorooctane in the presence of a Lewis acid catalyst such as aluminum chloride . This is known as a Friedel-Crafts alkylation reaction .Molecular Structure Analysis

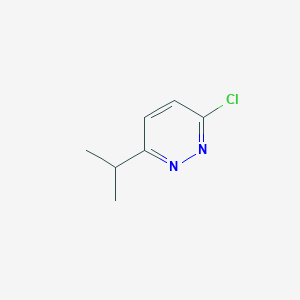

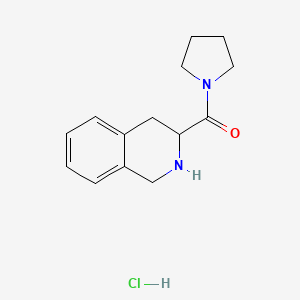

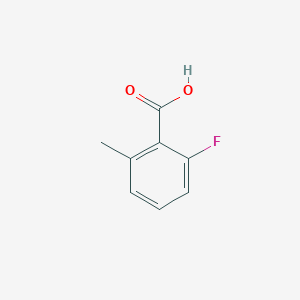

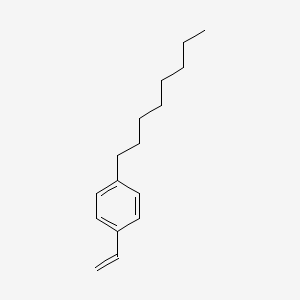

The molecular structure of 1-Octyl-4-vinylbenzene is C16H24. The molecular weight is 216.36 g/mol. The structure of 1-Octyl-4-vinylbenzene involves a long-chain alkyl group (octyl group) attached to a benzene ring .Chemical Reactions Analysis

Reactions that occur at the benzylic position are very important for synthesis problems . The benzylic C-H bonds are weaker than most sp3 hybridized C-H . Because of the weak C-H bonds, benzylic hydrogens can form benzylic halides under radical conditions .Physical And Chemical Properties Analysis

1-Octyl-4-vinylbenzene, in its pure form, is a clear, colorless liquid with a characteristic smell . The compound has a high boiling point, due to the significant molecular interactions that take place within it . Its density is also notable, as it is slightly less than that of water . Given its hydrocarbon nature, 1-Octyl-4-vinylbenzene is practically insoluble in water but highly soluble in organic solvents .科学研究应用

有机化学中的微波合成

1-辛基-4-乙烯基苯作为一种芳香烯烃,在三级膦硫化物的微波合成中发挥作用。该方法涉及在微波辐射下将芳香烯烃与红磷和硫反应,产生各种膦硫化物 (Kuimov et al., 2014)。

有机化学中的电合成途径

对某些硝基苯的电化学还原研究表明,主要产物为1-硝基-2-乙烯基苯。该研究为与1-辛基-4-乙烯基苯相关的化合物的电合成途径提供了见解 (Du & Peters, 2010)。

阴离子聚合

已经探索了二乙烯基苯衍生物的阴离子聚合,包括与1-辛基-4-乙烯基苯相关的化合物。这些研究成功地以受控方式聚合了两个乙烯基中的一个,产生具有可预测分子量和窄分子量分布的聚合物 (Tanaka et al., 2013)。

聚合物化学中的接枝共聚物

1-辛基-4-乙烯基苯衍生物已被用于合成基于聚丙烯的接枝共聚物。这些共聚物涉及聚丙烯主链和几个功能性聚合物侧链,展示了乙烯基苯衍生物在聚合物化学中的多功能性 (Cao et al., 2005)。

有机化学中的化学反应研究

已研究了与1-辛基-4-乙烯基苯密切相关的1-硝基-4-乙烯基苯在OH诱导的消除反应中的行为。这些研究增进了对乙烯基苯衍生物在各种化学环境中的反应性和机制的理解 (Alunni et al., 2006)。

材料科学中的聚方醌

使用4-双[2-(1-甲基吡咯-2-基)乙烯基]-2,5-二十二氧基苯合成聚方醌的研究,该化合物与1-辛基-4-乙烯基苯具有结构相似性,突显了这些化合物在开发具有独特物理和光学性质的新材料中的潜力 (Ho et al., 2012)。

纳米技术中的自组装

已经研究了由辛酸辛酯等化合物组成的超分子的自组装,这些化合物与1-辛基-4-乙烯基苯相关。这项研究对理解纳米技术应用中的自组装机制至关重要 (Bondzic et al., 2004)。

催化和材料科学

高比表面积的聚苯乙烯树脂支撑的催化剂,包括基于乙烯基苯基氯树脂和二乙烯基苯的树脂,展示了1-辛基-4-乙烯基苯衍生物在创建高效稳定催化剂用于化学反应中的用途 (Drake et al., 2004)。

作用机制

Target of Action

Like other alkylbenzenes, it likely interacts with various biological molecules due to its aromatic ring structure .

Mode of Action

1-Octyl-4-vinylbenzene, being an alkylbenzene derivative, undergoes reactions at the benzylic position . The mode of action involves electrophilic aromatic substitution . The general mechanism involves two steps :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a C-E bond, forming the arenium ion .

- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

Alkylbenzenes are known to undergo oxidation at the benzylic position, which can lead to various downstream effects .

Pharmacokinetics

The compound’s molecular weight (21637) and structure suggest it may have certain lipophilic properties , which could influence its absorption and distribution.

Result of Action

The compound’s electrophilic aromatic substitution could potentially lead to changes in the structure and function of target molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Octyl-4-vinylbenzene. For instance, the compound is recommended to be stored sealed in dry conditions at 2-8°C .

安全和危害

未来方向

属性

IUPAC Name |

1-ethenyl-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h4,11-14H,2-3,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRQDIVVLOCZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30583-56-3 | |

| Record name | Benzene, 1-ethenyl-4-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30583-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20591602 | |

| Record name | 1-Ethenyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Octyl-4-vinylbenzene | |

CAS RN |

46745-66-8 | |

| Record name | 1-Ethenyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20591602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Succinimidyl 4-[3,5-Dimethyl-4-(4-nitrobenzyloxy)phenyl]-4-oxobutyrate](/img/structure/B1356680.png)

![2-Azabicyclo[3.1.0]hexane](/img/structure/B1356685.png)